molecular formula C20H18N4O8S2 B3189217 Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl- CAS No. 29420-81-3

Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-

Cat. No.: B3189217
CAS No.: 29420-81-3
M. Wt: 506.5 g/mol
InChI Key: LWLWGGMLEORAOM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-] (hereafter referred to as DNBS) is a bis-sulfonamide derivative featuring a central 1,2-phenylene ring substituted with two nitro groups at positions 4 and 3. Each sulfonamide group is attached to a 4-methylbenzene (p-toluenesulfonamide) moiety. Its molecular formula is C₂₀H₁₈N₄O₈S₂, with a molecular weight of 506.51 g/mol (calculated from analogous compounds in and ).

DNBS and related bis-sulfonamides are studied for their roles in enzyme inhibition, particularly in isoprenoid biosynthesis (e.g., IspF enzyme inhibition, as noted in ), and as intermediates in pharmaceutical development .

Properties

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-4,5-dinitrophenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O8S2/c1-13-3-7-15(8-4-13)33(29,30)21-17-11-19(23(25)26)20(24(27)28)12-18(17)22-34(31,32)16-9-5-14(2)6-10-16/h3-12,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLWGGMLEORAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- typically involves the nitration of N,N’-(1,2-phenylene)bis[4-methylbenzenesulfonamide] using a mixture of nitric acid and sulfuric acid . The reaction is carried out under controlled conditions to ensure the selective nitration of the phenylene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N’-(4,5-dinitro-1,2-phenylene)bis[4-methyl- involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . The nitro groups may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares DNBS with structurally related bis-sulfonamides, highlighting substituent variations and their impacts:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
DNBS (Target Compound) 4,5-Nitro C₂₀H₁₈N₄O₈S₂ 506.51 High electron deficiency; enzyme inhibition
N,N'-(4,5-Diamino-1,2-phenylene)bis[4-methylbenzenesulfonamide] () 4,5-Amino C₂₀H₂₂N₄O₄S₂ 446.54 Higher solubility (amine groups); precursor for DNBS synthesis
N,N'-(4,5-Dibromo-1,2-phenylene)bis[4-methylbenzenesulfonamide] () 4,5-Bromo C₂₀H₁₈Br₂N₂O₄S₂ 588.21 Bulky substituents; potential steric hindrance in binding
N,N'-(4,5-Dichloro-1,2-phenylene)bis[4-methylbenzenesulfonamide] () 4,5-Chloro C₂₀H₁₈Cl₂N₂O₄S₂ 485.39 Moderate solubility; stored at RT; research intermediate
N,N'-(4,5-Dimethyl-1,2-phenylene)bis[4-methylbenzenesulfonamide] () 4,5-Methyl C₂₂H₂₄N₂O₄S₂ 444.56 Electron-donating groups; altered enzyme affinity

Key Findings from Comparative Studies

  • Electron Effects: Nitro groups in DNBS increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites compared to methyl or amino derivatives .
  • Solubility: Amino-substituted analogs () exhibit higher solubility in polar solvents due to protonatable amine groups, whereas DNBS and dichloro/bromo analogs show reduced solubility, requiring DMSO or DMF for dissolution .
  • Biological Activity: In IspF enzyme inhibition studies (), bromo and nitro derivatives demonstrated stronger binding than methyl-substituted compounds, likely due to halogen bonding (Br) and charge-transfer interactions (NO₂) .
  • Stability: DNBS is expected to be more stable under oxidative conditions than the diamino analog, which may undergo oxidation or degradation .

Biological Activity

Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-] (CAS No. 23680-12-8), is a compound of interest due to its potential biological activities, particularly in cardiovascular and anti-inflammatory contexts. This article synthesizes existing research findings on its biological activity, including case studies and experimental data.

Chemical Structure and Properties

The compound features a bis(benzenesulfonamide) structure with dinitro substitution on the phenylene moiety. Its molecular formula is C18H18N4O4S2. The presence of nitro groups is significant as they can influence the compound's reactivity and biological interactions.

Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular parameters such as perfusion pressure and coronary resistance. One notable study utilized an isolated rat heart model to evaluate these effects:

  • Experimental Design :
    • Control Group : Krebs-Henseleit solution only.
    • Test Groups : Various concentrations of benzenesulfonamide derivatives were administered (0.001 nM for each).

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompoundDose
IControl-
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

The results indicated that Compound 4 , which contains an aminoethyl group, significantly decreased both perfusion pressure and coronary resistance compared to the control and other compounds tested . This suggests a potential mechanism of action involving calcium channel modulation, which is crucial for vascular tone regulation.

Anti-inflammatory Activity

In addition to cardiovascular effects, benzenesulfonamide derivatives have been investigated for their anti-inflammatory properties. A study synthesized ten new derivatives and assessed their in vivo anti-inflammatory activity alongside in vitro evaluations of their efficacy against various inflammatory markers .

The proposed mechanism for the biological activity of benzenesulfonamides involves interaction with calcium channels and possibly other cellular targets that influence vascular resistance and inflammatory responses. Theoretical docking studies have suggested that certain derivatives may interact favorably with amino acid residues critical for calcium channel function .

Study on Perfusion Pressure

A specific case study highlighted the impact of benzenesulfonamide on isolated rat hearts, demonstrating that the compound could lower perfusion pressure significantly over time (3 to 18 minutes post-administration). The findings underscored the compound's potential therapeutic applications in managing conditions related to elevated blood pressure and coronary resistance .

Comparative Analysis with Other Derivatives

Comparative studies among various benzenesulfonamide derivatives showed differing levels of biological activity. For instance, while Compound 4 exhibited significant effects on perfusion pressure, other compounds like Compound 2 did not show similar efficacy, indicating structure-activity relationships that warrant further investigation .

Q & A

Basic Research Questions

Q. How can the molecular structure of benzenesulfonamide derivatives like N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl- be confirmed experimentally?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry. Software suites like SHELXL or WinGX are used for refinement. For example, analogous bis-sulfonamide compounds (e.g., N,N'-(4,5-dibromo-1,2-phenylene)bis[4-methylbenzenesulfonamide) have been characterized via SC-XRD, revealing bond lengths, angles, and torsion angles critical for validating stereochemistry . NMR (¹H, ¹³C) and FT-IR spectroscopy complement structural analysis by confirming functional groups and hydrogen bonding patterns, as seen in related sulfonamide derivatives .

Q. What synthetic routes are commonly employed for aryl bis-sulfonamides with nitro substituents?

  • Methodological Answer: Nucleophilic substitution on activated aromatic rings (e.g., 4,5-dinitro-1,2-phenylenediamine) with sulfonyl chlorides is a key strategy. For example, coupling 4-methylbenzenesulfonyl chloride with diaminonitrobenzene precursors under inert conditions (e.g., dry THF, triethylamine base) yields bis-sulfonamides. Purification via column chromatography and recrystallization ensures high purity, as demonstrated in analogous dibromo-substituted bis-sulfonamides .

Q. Which spectroscopic techniques are critical for characterizing nitro-functionalized bis-sulfonamides?

  • Methodological Answer:

  • FT-IR: Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group vibrations (~1520–1340 cm⁻¹) .
  • NMR: ¹H NMR detects aromatic proton environments, while ¹³C NMR resolves electronic effects of nitro groups on adjacent carbons .
  • Mass Spectrometry (HRMS or MALDI-TOF): Confirms molecular ion peaks and isotopic patterns, essential for verifying synthesis success .

Advanced Research Questions

Q. How do crystallographic refinement challenges arise in bis-sulfonamide structures with nitro groups, and how can they be mitigated?

  • Methodological Answer: Nitro groups introduce disorder due to rotational flexibility, complicating electron density maps. Strategies include:

  • Collecting high-resolution data (≤0.8 Å) to resolve overlapping atoms.
  • Using restraints (e.g., DFIX, SIMU in SHELXL) to model thermal motion .
  • Employing twin refinement (e.g., via TWIN/BASF in SHELXL) for crystals with twinning, as seen in analogous dimethoxy-substituted complexes .

Q. What mechanistic insights explain the enzyme inhibitory activity of bis-sulfonamides like N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-?

  • Methodological Answer: Molecular docking and isothermal titration calorimetry (ITC) reveal that bis-sulfonamides bind to active sites of enzymes like IspF (a homotrimeric isoprenoid biosynthesis enzyme) via hydrogen bonding with conserved residues (e.g., Asp/Ile/Thr) and π-stacking with aromatic side chains . Nitro groups enhance binding affinity by polarizing the aromatic ring, increasing electrostatic complementarity. Competitive inhibition assays (e.g., IC₅₀ determination) validate these interactions .

Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of nitro-substituted bis-sulfonamides?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model hyperpolarizability (β) and dipole moments. For example, nitro groups in meta/para positions increase intramolecular charge transfer (ICT), enhancing NLO responses. Solvent effects are simulated via polarizable continuum models (PCM), aligning with experimental UV-Vis data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-
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Benzenesulfonamide, N,N'-(4,5-dinitro-1,2-phenylene)bis[4-methyl-

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